2-((6,8-二甲基-5,7-二氧代-2-苯基-5,6,7,8-四氢嘧啶并[4,5-d]嘧啶-4-基)硫)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Dual Enzyme Inhibition
A study by Laufer et al. (1994) delves into a related compound, showcasing its role as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. This pharmacological profile suggests potential applications in treating inflammation, pain, fever, asthma, and preventing blood clots without causing gastrointestinal damage, hinting at the broader utility of pyrimidine derivatives in medicinal chemistry (Laufer, S., Tries, S., Augustin, J., & Dannhardt, G., 1994).
Heterocyclic Compound Synthesis
Another research area focuses on the synthesis of heterocyclic compounds, which are crucial in drug development. Abbas et al. (2006) report on generating tetracyclic fused tetrazines and thiadiazines through specific reactions involving pyrimidine derivatives. This work underscores the compound's utility in synthesizing complex molecular structures potentially applicable in designing new pharmaceuticals (Abbas, I. M., Riyadh, S., Abdallah, M. A., & Gomha, S. M., 2006).
Molecular Docking Studies
Patel et al. (2022) conducted a study involving the synthesis of novel tetrahydropyrimidoquinolinones and their evaluation through XRD, DFT, and molecular docking studies. The research suggests these compounds' potential binding efficacy in the main protease of SARS-CoV-2, indicating a possible avenue for developing antiviral agents (Patel, S. G., Vala, R. M., Patel, P. J., Upadhyay, D. B., Ramkumar, V., Gardas, R., & Patel, H., 2022).
Aldose Reductase Inhibition
Research by Ogawva et al. (1993) explores substituted dioxo-thienopyrimidin-acetic acids for their aldose reductase inhibitory activity. This enzyme plays a role in diabetic complications, and inhibitors can be therapeutic agents. The study showcases the potential of pyrimidine derivatives in developing treatments for conditions associated with diabetes (Ogawva, K., Yamawaki, I., Matsusita, Y., Nomura, N., Kador, P., & Kinoshita, J., 1993).
属性
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-19-13-11(15(23)20(2)16(19)24)14(25-8-10(21)22)18-12(17-13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTYBKUNPGIKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)O)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。